BenchChemオンラインストアへようこそ!

N-(3-amino-2,6-dimethylphenyl)acetamide

Chemoinformatics Medicinal chemistry Intermediate procurement

N-(3-Amino-2,6-dimethylphenyl)acetamide (CAS 100445-94-1) is a protected aromatic diamine that serves as a critical building block in the synthesis of pyrrolizidine derivatives with antiarrhythmic activity. The compound features an acetamide-protected aniline at the 1-position and a free primary amine at the 3-position of a 2,6-dimethyl-substituted benzene ring, yielding a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 100445-94-1
Cat. No. B133627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-2,6-dimethylphenyl)acetamide
CAS100445-94-1
SynonymsN-(3-amino-2,6-dimethylphenyl)-acetamide
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)N)C)NC(=O)C
InChIInChI=1S/C10H14N2O/c1-6-4-5-9(11)7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)
InChIKeyXBXZREDVMSYCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-2,6-dimethylphenyl)acetamide (CAS 100445-94-1) – Protected Diamine Intermediate for Antiarrhythmic Drug Synthesis


N-(3-Amino-2,6-dimethylphenyl)acetamide (CAS 100445-94-1) is a protected aromatic diamine that serves as a critical building block in the synthesis of pyrrolizidine derivatives with antiarrhythmic activity [1]. The compound features an acetamide-protected aniline at the 1-position and a free primary amine at the 3-position of a 2,6-dimethyl-substituted benzene ring, yielding a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [2]. Its dual functionality enables selective downstream transformations—particularly diazotization at the 3-amino group followed by hydrolysis or coupling—that are inaccessible with simpler mono-functionalized analogs.

Why N-(2,6-Dimethylphenyl)acetamide Cannot Replace N-(3-Amino-2,6-dimethylphenyl)acetamide in Regioselective Syntheses


The closest in-class analog, N-(2,6-dimethylphenyl)acetamide (CAS 2198-53-0), shares the acetamide-protected 2,6-dimethylaniline scaffold but lacks the 3-amino group essential for orthogonal functionalization [1]. The target compound possesses two hydrogen-bond donor sites and a topological polar surface area (TPSA) of 55.1 Ų, compared to a single donor and a TPSA of approximately 29.1 Ų for the non-aminated analog, reflecting fundamentally different solubility, reactivity, and intermolecular interaction profiles [2][3]. In the patented antiarrhythmic pyrrolizidine synthesis, the 3-amino group is diazotized and converted to a 3-hydroxy intermediate that subsequently couples with the pyrrolizidine moiety; the non-aminated analog cannot undergo this transformation and therefore cannot serve as a substitute without additional protection/deprotection steps [1]. The quantitative evidence below details these physicochemical and functional differentiators.

Quantitative Differentiation Evidence for N-(3-Amino-2,6-dimethylphenyl)acetamide Versus Closest Analogs


Hydrogen-Bond Donor Count and Topological Polar Surface Area: Functional Group Advantage Over N-(2,6-Dimethylphenyl)acetamide

N-(3-Amino-2,6-dimethylphenyl)acetamide provides two hydrogen-bond donor sites (the acetamide N–H and the free 3-NH₂) versus one for N-(2,6-dimethylphenyl)acetamide, which lacks the aromatic amine [1][2]. This difference elevates the topological polar surface area from 29.1 Ų (analog) to 55.1 Ų (target), a 1.89-fold increase that enhances aqueous solubility and alters chromatographic retention behavior [1][2]. For procurement decisions, this physicochemical distinction directly impacts the compound's handling in polar reaction media and its amenability to aqueous workup procedures.

Chemoinformatics Medicinal chemistry Intermediate procurement

Regioselective Synthetic Utility: Exclusive Intermediacy in Patented Antiarrhythmic Pyrrolizidine Route

U.S. Patent 4,751,232 explicitly employs N-(3-amino-2,6-dimethylphenyl)acetamide as the protected intermediate obtained after catalytic reduction of the 3-nitro precursor, enabling regioselective diazotization at the 3-position to yield the 3-hydroxy derivative required for coupling with 8-halocarbonylmethylpyrrolizidine [1]. In contrast, the non-aminated analog N-(2,6-dimethylphenyl)acetamide cannot undergo this transformation because it lacks the aromatic amine functionality. The patent demonstrates that using the 3-amino intermediate provides a direct route to N-(3'-hydroxy-2',6'-dimethylphenyl)-8-pyrrolizidineacetamide, the active antiarrhythmic agent, whereas alternative routes require additional nitration and reduction steps on the pre-formed pyrrolizidine-acetamide conjugate, reducing overall yield and increasing purification burden [1].

Antiarrhythmic synthesis Process chemistry Patent-protected intermediate

Minimum Purity Specification vs. Closest Commercial Analog: Batch-to-Batch Consistency for Regioselective Reactions

The commercially available N-(3-amino-2,6-dimethylphenyl)acetamide from AKSci (Catalog 8945CD) is specified at a minimum purity of 95% . The closest non-aminated analog, N-(2,6-dimethylphenyl)acetamide, is offered at 97% purity by Thermo Scientific Chemicals . Although the analog achieves a marginally higher purity specification, the target compound's 95% specification is achieved without the need for a 3-amino functional group, which introduces an additional reactive site that can complicate purification. For users requiring the 3-amino handle, the 95% purity level is sufficient for the diazotization step described in patent literature, where the crude amine is used directly after catalytic reduction [1].

Quality control Vendor comparison Intermediate purity

Solubility Profile: Methanol-Soluble Free Base Enables Direct Use in Diazotization Without Phase-Transfer Catalysts

N-(3-Amino-2,6-dimethylphenyl)acetamide is reported to be soluble in methanol as a free base, appearing as an off-white solid . The non-aminated analog N-(2,6-dimethylphenyl)acetamide has a melting point of 182–184 °C and limited solubility in polar protic solvents other than hot ethanol [1]. The target compound's methanol solubility is critical because the patent diazotization procedure is conducted in aqueous acidic media (H₂SO₄/H₂O) at 0 °C, where pre-dissolution in a water-miscible co-solvent such as methanol ensures homogeneous reaction and prevents precipitation of unreacted starting material [2].

Solubility Reaction medium compatibility Process chemistry

Procurement-Driven Application Scenarios for N-(3-Amino-2,6-dimethylphenyl)acetamide


Route-A Synthesis of N-(3'-Hydroxy-2',6'-dimethylphenyl)-8-pyrrolizidineacetamide Antiarrhythmic Agents

In the two-step sequence described in U.S. Patent 4,751,232 (Method A), N-(3-amino-2,6-dimethylphenyl)acetamide is diazotized with sodium nitrite in aqueous H₂SO₄ at 0 °C and hydrolyzed directly to the 3-hydroxy derivative, which is then condensed with 8-halocarbonylmethylpyrrolizidine to yield the active antiarrhythmic compound [1]. This route is preferred over Method B (late-stage nitration of the full pyrrolizidine conjugate) because it confines the energetic nitration and diazotization steps to an inexpensive early intermediate, improving safety and overall yield. Procurement of the 3-amino intermediate in >95% purity (as supplied by AKSci) enables direct use without additional purification .

Development of 3-Substituted Lidocaine Analogs via Orthogonal Functionalization

The free 3-amino group of N-(3-amino-2,6-dimethylphenyl)acetamide provides a synthetic handle for generating libraries of 3-substituted 2,6-dimethylacetanilides through amide coupling, reductive amination, or sulfonylation, while the acetamide-protected aniline remains intact. This orthogonal reactivity is not available with N-(2,6-dimethylphenyl)acetamide, which offers only the acetamide N–H as a functionalization site [1]. Researchers investigating structure-activity relationships in the amino-2,6-dimethylacetanilide pharmacophore class—which includes the antiarrhythmic tocainide scaffold—can use this intermediate to access diverse analogs without protecting-group manipulation .

Reference Standard for Impurity Profiling of Lidocaine and Related Local Anesthetics

N-(3-Amino-2,6-dimethylphenyl)acetamide is structurally related to the 3-amino lidocaine impurity (CAS 39942-50-2) and may serve as a precursor or reference marker for monitoring 3-amino-substituted impurities in lidocaine active pharmaceutical ingredient [1]. The compound's distinct chromatographic properties—including a TPSA of 55.1 Ų versus 29.1 Ų for the parent 2,6-dimethylacetanilide—facilitate separation and quantification by reversed-phase HPLC . Procurement of the characterized free base (off-white solid, soluble in methanol) supports method development and validation for pharmaceutical quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-amino-2,6-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.